2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
“2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12ClNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” can be represented by the InChI notation: 1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3, (H,13,14) . This notation provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” is a solid substance . Its molecular weight is 213.66 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Metabolism and Environmental Fate
Research on chloroacetamide herbicides, including compounds similar to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, has highlighted their metabolism and environmental fate. Studies have investigated the metabolic pathways in human and rat liver microsomes, revealing complex metabolic activation pathways leading to potential carcinogenic products. These pathways involve the metabolism of chloroacetamide herbicides to specific metabolites, such as CMEPA and CDEPA, which are further metabolized to dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman et al., 2000). Additionally, environmental monitoring studies have tracked the presence of chloroacetamide herbicides and their metabolites in groundwater, suggesting that the metabolites are more prevalent than the parent compounds in certain environments (De Guzman et al., 2005).
Photodegradation and Volatilization
Photodegradation studies have examined the breakdown of metolachlor, a compound structurally similar to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, under actinic radiation. These studies have quantified the production of monochloroacetic acid (MCA) as a degradation product and explored the kinetics of photodegradation (Wilson & Mabury, 2000). Field-scale investigations into herbicide volatilization have provided insights into the factors influencing the volatilization of chloroacetamide herbicides, including metolachlor, highlighting the significant role of environmental conditions in determining volatilization losses (Gish et al., 2011).
Anticancer Properties
Research into the synthesis of novel 2-chloro N-aryl substitutedacetamide derivatives, including structures related to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, has explored their anticancer properties. These studies have demonstrated cytotoxicity against various cancer cell lines, providing a basis for further investigation into their therapeutic potential (Vinayak et al., 2014).
Atmospheric Degradation
Studies on the atmospheric degradation of metolachlor have used theoretical models to investigate the reaction of OH radicals with chloroacetamide herbicides. These studies provide estimates of atmospheric lifetimes and suggest potential pathways for atmospheric degradation (Chao et al., 2018).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBFKIUBBHWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353157 | |
Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
CAS RN |
85817-61-4 | |
Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-2'-METHOXY-5'-METHYLACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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